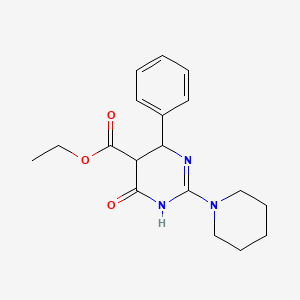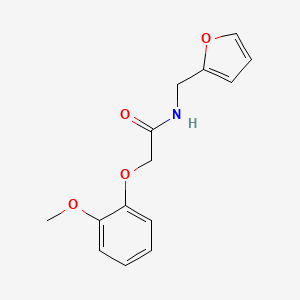![molecular formula C18H21N3O2S B5536441 (1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)
(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of diazabicyclo compounds and derivatives have been a subject of study due to their interesting chemical structures and potential pharmacological activities. These compounds, often involving benzothiazole groups, exhibit a range of chemical behaviors and physical properties worth exploring.
Synthesis Analysis
Diazabicyclo compounds, including those with benzothiazole units, are synthesized through various chemical pathways, including cyclization reactions and condensation processes. For example, Sundararajan et al. (2015) detailed the synthesis of benzo[d]thiazole derivatives characterized by spectral analysis, highlighting the use of acetic acid as a catalyst in their formation (Sundararajan et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques such as NMR spectroscopy and X-ray diffraction. The study by Iriepa et al. (2004), for instance, provides insights into the structural aspects of carbamates derived from azabicyclo compounds, demonstrating various conformational features through spectroscopic data (Iriepa et al., 2004).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including condensation and cyclization, leading to the formation of complex structures with varied pharmacological potentials. Garrison et al. (1996) explored the chemical behavior of diheterabicyclo compounds, showing their ability to undergo various reactions and exhibit class III antiarrhythmic activity (Garrison et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. Fernández et al. (1995) provided a detailed analysis of esters derived from diazabicyclo compounds, highlighting their conformational properties and physical characteristics (Fernández et al., 1995).
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity with different functional groups and stability under various conditions, is essential for the application of these compounds in chemical synthesis and potential pharmaceutical use. Shieh et al. (2001) demonstrated the utility of diazabicyclo compounds in methylation reactions, offering insights into their chemical reactivity and applications in synthesis (Shieh et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Conformational Analysis : Compounds derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol, similar in structure to the specified chemical, have been synthesized and studied for their conformational properties. These compounds, including benzothiazole carbamates, exhibit specific chair-chair conformations in solution, as observed in studies like IR, Raman, and NMR spectroscopy (Iriepa et al., 1997).
- Crystallographic Study : Another study focused on the synthesis and crystallographic analysis of benzimidazole, thiazole, and benzothiazole carbamates derived from azabicyclic chloroformates. This study contributes to understanding the structural aspects of similar compounds, which can have implications for their biological activity (Iriepa et al., 2004).
Pharmacological and Biological Activities
- Antiviral Properties : Novel series of benzo[d]imidazole-based heterocycles, structurally related to the specified compound, have shown promising results as broad-spectrum antiviral agents. These compounds have been evaluated for their inhibitory activities against HIV-1, HCV, SSPE, and H1N1 (Eldebss et al., 2015).
- Cytotoxic Activity Against Tumor Cell Lines : Research has demonstrated that certain stereoisomeric alcohols and methyl ethers, similar to the compound , show significant cytotoxic activity against human tumor cell lines. This suggests potential applications in cancer treatment (Geiger et al., 2007).
- Antileishmanial Effect : Compounds like oxabicyclo[3.3.1]nonanones, which share structural similarities, have been identified as inhibitors of key redox enzymes in Leishmania, a parasite causing leishmaniasis. These findings open avenues for new antiparasitic drugs (Saudagar et al., 2013).
Eigenschaften
IUPAC Name |
(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-20-13-7-6-12(18(20)23)10-21(11-13)17(22)9-8-16-19-14-4-2-3-5-15(14)24-16/h2-5,12-13H,6-11H2,1H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWTURFGQQYSS-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)
![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)
![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

